molecular formula C7H5N3O2 B1323379 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1019108-05-4

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B1323379
CAS No.: 1019108-05-4
M. Wt: 163.13 g/mol
InChI Key: NRVIZYWYHXROKA-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization Reactions: 3H-Imidazo[4,5-b]pyridine derivative is obtained from reactions involving acid chlorides and diamines, with spectroscopic determination of the synthesized compounds' structures (Yıldırım, Kandemirli, & Demir, 2005).
  • Vibrational Spectra and Molecular Structure: Density Functional Theory (DFT) was used to determine the molecular structure and vibrational energy levels of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives. The study includes X-ray data and analysis of hydrogen bonds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Applications in Medicinal Chemistry

  • Antituberculotic Activity: Derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid were synthesized and tested for their tuberculostatic activity. However, the compounds displayed low activity in this regard (Bukowski, 1984; Bukowski & Janowiec, 1996).
  • Anticancer and Antimicrobial Activity: Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives were synthesized and showed promising antimicrobial and anticancer activity (Banda, Gautham, Pillalamarri, Chavva, & Banda, 2016).

Pharmaceutical Synthesis and Development

  • Synthesis of Derivatives: A range of imidazo[4,5-b]pyridine derivatives were synthesized, including compounds with potential pharmacological applications. The synthesis process involves various chemical reactions and transformations (Temple, Rose, Comber, & Rener, 1987).
  • Fluorescent Properties: The direct alkenylation of 3H-imidazo[4,5-b]pyridine led to the synthesis of compounds with fluorescence properties and significant Stokes shifts, demonstrating potential applications in imaging and diagnostics (Baladi, Granzhan, & Piguel, 2016).

Future Directions

The future directions of research on 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid could involve further exploration of its potential as a selective mTOR inhibitor . Additionally, its role in various disease conditions could be further investigated .

Biochemical Analysis

Biochemical Properties

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and receptor interactions. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, demonstrating inhibitory potency in the micromolar range . Additionally, this compound can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in carbohydrate metabolism, thereby affecting metabolic flux and energy production . Furthermore, it has shown potential in altering gene expression patterns, which can lead to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For example, its interaction with CDK2 and Aurora B kinase involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity and affecting cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects on enzyme activity and cellular function without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including alterations in metabolic pathways and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to carbohydrate metabolism, lipid metabolism, and nucleotide synthesis . By modulating the activity of key enzymes in these pathways, this compound can alter the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, its localization to the nucleus can facilitate interactions with transcription factors and regulatory proteins, thereby influencing gene expression and cellular function .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIZYWYHXROKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618423
Record name 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-05-4
Record name 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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